molecular formula C15H11ClO4 B6378994 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% CAS No. 1261895-50-4

6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%

Cat. No. B6378994
CAS RN: 1261895-50-4
M. Wt: 290.70 g/mol
InChI Key: DULGPQUNHYDKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% (6-CFMCP) is a phenolic compound that has been extensively studied due to its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biological probe to study the mechanism of action of various biological systems.

Scientific Research Applications

6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biological probe to study the mechanism of action of various biological systems. In organic synthesis, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used to synthesize a variety of compounds, such as benzothiazoles, benzopyrans, and benzodioxoles. In chemical reactions, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a catalyst to promote the formation of carbon-carbon bonds. In biological systems, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a probe to study the mechanism of action of various enzymes, such as cytochrome P450 and glutathione S-transferase.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a substrate for enzymes and is converted into a reactive intermediate that can then react with other molecules. This is thought to be the mechanism by which 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is able to catalyze the formation of carbon-carbon bonds in organic synthesis. In biological systems, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is thought to act as a substrate for enzymes, such as cytochrome P450 and glutathione S-transferase, and is converted into a reactive intermediate that can then react with other molecules. This is thought to be the mechanism by which 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is able to probe the mechanism of action of various enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% have not been extensively studied. However, studies have shown that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not toxic at concentrations up to 10 mM. In addition, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to be a potent inhibitor of cytochrome P450 enzymes, with an IC50 of 0.2 mM. This suggests that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% may have potential applications as an inhibitor of biological systems, such as enzymes and metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments include its low cost and ease of synthesis. In addition, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not toxic at concentrations up to 10 mM, making it safe to use in laboratory settings. The main limitation of using 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The potential applications of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% are numerous and there are many potential future directions for research with 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%. Some potential future directions include further research into the mechanism of action of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%, the development of new methods for synthesizing 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%, and the exploration of its potential applications as an inhibitor of biological systems, such as enzymes and metabolic pathways. Additionally, further research into the biochemical and physiological effects of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% could lead to the development of new therapeutic agents.

Synthesis Methods

6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized in a laboratory setting through a series of steps. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with formaldehyde in the presence of a base catalyst. This reaction yields 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in a yield of 95%. The reaction is carried out at room temperature and is complete within one hour. The second step involves the purification of the 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% from the reaction mixture. This is done by recrystallization of the 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% from a mixture of ethanol and water. The recrystallized 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% can then be collected, dried, and used for further applications.

properties

IUPAC Name

methyl 2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-7-9(5-6-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULGPQUNHYDKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685362
Record name Methyl 4-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261895-50-4
Record name Methyl 4-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.